N-Nitrosoethyl-N-propylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-N-propylnitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-3-5-7(4-2)6-8/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYOEGQUUQSLBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00948276 | |
| Record name | N-Ethyl-N-propylnitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00948276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [MP Biomedicals MSDS] | |
| Record name | N-Ethyl-N-nitroso-1-propanamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21324 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
25413-61-0 | |
| Record name | 1-Propanamide, N-ethyl-N-nitroso- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025413610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Ethyl-N-propylnitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00948276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl(nitroso)propylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Reactivity of N Nitrosoethyl N Propylamine
Synthetic Pathways for N-Nitrosoethyl-N-propylamine
The primary method for the synthesis of this compound involves the nitrosation of its corresponding precursor amine, N-ethyl-N-propylamine.
Nitrosation Reactions of Precursor Amines
The formation of this compound is achieved through the reaction of a secondary amine, N-ethyl-N-propylamine, with a nitrosating agent. Common nitrosating agents include nitrous acid (HNO₂), which is often generated in situ from the acidification of a nitrite (B80452) salt (such as sodium nitrite, NaNO₂), or other reagents capable of delivering a nitrosonium ion (NO⁺).
CH₃CH₂NHCH₂CH₂CH₃ + HNO₂ → CH₃CH₂(N=O)NCH₂CH₂CH₃ + H₂O
In this reaction, the lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic nitrosonium ion, leading to the formation of the N-nitrosamine and water.
Optimization of Reaction Conditions for Controlled Synthesis
The controlled synthesis of this compound requires careful optimization of several reaction parameters to maximize yield and purity.
pH: The rate of nitrosation is highly dependent on the pH of the reaction medium. Acidic conditions are generally required to generate the active nitrosating species from nitrite salts. However, excessively low pH can lead to the protonation of the amine, reducing its nucleophilicity and thereby decreasing the reaction rate.
Temperature: Temperature influences the rate of the nitrosation reaction. While higher temperatures can increase the reaction rate, they may also promote the degradation of the product or lead to side reactions. Therefore, the temperature is typically controlled to achieve a balance between reaction speed and product stability.
Molar Ratio of Reactants: The stoichiometry of the amine precursor and the nitrosating agent is a critical factor. An excess of the nitrosating agent can lead to the formation of byproducts, while an insufficient amount will result in incomplete conversion of the amine.
Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the intermediates, thereby influencing the reaction outcome. Both aqueous and organic solvents can be employed, depending on the specific nitrosating agent and reaction conditions.
| Parameter | General Optimal Range | Rationale |
| pH | Acidic (typically 3-6) | Promotes the formation of the active nitrosating agent (H₂ONO⁺ or N₂O₃) from nitrite. |
| Temperature | 0 - 50 °C | Balances reaction rate with the stability of reactants and products. |
| Amine to Nitrosating Agent Molar Ratio | 1:1 to 1:1.5 | Ensures complete conversion of the amine while minimizing side reactions. |
| Solvent | Water, Methanol (B129727), Dichloromethane | Depends on the solubility of reactants and the specific nitrosating agent used. |
Purification Strategies for this compound
Following synthesis, this compound must be purified to remove unreacted starting materials, byproducts, and any remaining reagents. Common purification techniques include:
Distillation: Due to its volatility, fractional distillation can be an effective method for separating this compound from less volatile impurities. The boiling point of the compound is a key physical property that enables this separation.
Chromatography: Techniques such as column chromatography or preparative gas chromatography can be employed for high-purity isolation. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.
Extraction: Liquid-liquid extraction can be used to selectively transfer the N-nitrosamine into an organic solvent, leaving water-soluble impurities behind.
Chemical Treatment: In some cases, chemical treatment methods can be used to destroy residual nitrosating agents or other reactive impurities.
Mechanistic Aspects of N-Nitrosamine Formation
The formation of N-nitrosamines, including this compound, proceeds through a well-established electrophilic substitution mechanism.
Role of Nitrosating Agents and Amine Precursors
The key reactants in the formation of this compound are the amine precursor (N-ethyl-N-propylamine) and a nitrosating agent.
Amine Precursor: As a secondary amine, N-ethyl-N-propylamine possesses a nucleophilic nitrogen atom with a lone pair of electrons, which is essential for initiating the reaction. The structure of the amine, including the nature of the alkyl groups, can influence its basicity and steric hindrance, thereby affecting the rate of nitrosation.
Nitrosating Agents: The actual nitrosating species is often not the nitrite ion itself but rather a more electrophilic species formed under acidic conditions. These can include:
Dinitrogen trioxide (N₂O₃): Formed from the self-reaction of nitrous acid.
Nitrosonium ion (NO⁺): Formed by the protonation and subsequent loss of water from nitrous acid.
Nitrosyl halides (XNO): Formed in the presence of halide ions.
The mechanism involves the attack of the amine's nitrogen on the electrophilic nitrogen of the nitrosating agent, followed by deprotonation to yield the stable N-nitrosamine.
Influence of Environmental and Chemical Parameters on Formation Kinetics
The rate of formation of this compound is significantly influenced by various environmental and chemical factors.
pH: The kinetics of nitrosation typically show a bell-shaped dependence on pH. The rate is generally low at very high or very low pH and reaches a maximum at a moderately acidic pH. This is because the concentration of the active nitrosating agent increases with decreasing pH, while the concentration of the unprotonated, nucleophilic amine decreases.
Temperature: As with most chemical reactions, the rate of nitrosation increases with temperature. The temperature dependence of the reaction rate can be described by the Arrhenius equation, which relates the rate constant to the activation energy and temperature.
Concentration of Reactants: The rate of formation is directly proportional to the concentrations of both the amine precursor and the nitrosating agent.
Presence of Catalysts and Inhibitors: Certain substances can catalyze or inhibit the nitrosation reaction. For example, some anions can act as catalysts by forming more reactive nitrosating species. Conversely, compounds like ascorbic acid (vitamin C) and α-tocopherol (vitamin E) can act as inhibitors by reducing the nitrosating agent.
| Parameter | Effect on Formation Rate |
| Decreasing pH (from neutral) | Increases rate to a maximum, then decreases |
| Increasing Temperature | Increases rate |
| Increasing Reactant Concentrations | Increases rate |
| Presence of Catalysts (e.g., certain anions) | Increases rate |
| Presence of Inhibitors (e.g., ascorbic acid) | Decreases rate |
Formation During Industrial and Biological Processes
This compound (NEPA) can be formed in various industrial and biological settings through the reaction of a secondary amine (ethylpropylamine) with a nitrosating agent. Nitrosating agents are compounds capable of donating a nitroso group (–N=O).
Industrial Processes:
The formation of N-nitrosamines, including NEPA, is a concern in several industrial processes, particularly where amines and nitrogen oxides are present. One significant area of focus has been water treatment and disinfection facilities. nih.gov The use of chloramine (B81541) as a disinfectant in water treatment can lead to the formation of various N-nitrosamines when precursor secondary or tertiary amines are present in the source water. nih.gov Although specific studies detailing the formation of NEPA in these exact conditions are not prevalent, the general mechanism involves the reaction of ethylpropylamine with nitrosating agents derived from the disinfection process.
Industrial settings where amines are used, such as in the production of pesticides, rubber, and certain metalworking fluids, can also present conditions favorable for the formation of N-nitrosamines if nitrosating agents are present. Waste streams from such industries may contain the necessary precursors and catalysts for nitrosation. nih.gov
Biological Processes:
In biological systems, the formation of N-nitrosamines can occur in vivo from the ingestion of precursor amines and nitrosating agents. The acidic environment of the stomach provides favorable conditions for the nitrosation of secondary amines. Nitrite, often found in cured meats, some vegetables, and drinking water, can be converted to nitrous acid in the stomach, which is a potent nitrosating agent. If ethylpropylamine, from dietary sources or metabolic processes, is present, it can react with nitrous acid to form NEPA.
The following table summarizes the key factors required for the formation of N-nitrosamines, which are applicable to NEPA.
| Factor | Description | Examples |
| Nitrosatable Amine | A secondary or tertiary amine that can react with a nitrosating agent. | Ethylpropylamine |
| Nitrosating Agent | A substance that can donate a nitroso group. | Nitrous acid (formed from nitrite in acidic conditions), nitrogen oxides. |
| Conducive Conditions | Environmental or physiological conditions that facilitate the reaction. | Acidic pH (e.g., in the stomach), presence of catalysts. |
Chemical Reactivity and Transformation of this compound
The chemical reactivity of this compound is largely dictated by the functional groups present in its structure, particularly the nitroso group (–N=O) and the alkyl chains.
Electrophilic Reactions of the Nitroso Group
The oxygen atom of the nitroso group in N-nitrosamines possesses lone pairs of electrons, making it nucleophilic. Consequently, it can react with strong electrophiles. This reaction typically results in the formation of O-substituted hydroxydiazenium salts. nih.gov
Common electrophiles that can react with the nitroso group include:
Alkylating agents (e.g., triethyloxonium (B8711484) tetrafluoroborate)
Acylating agents
Protons (in acidic conditions)
The reaction with an alkylating agent can be represented as follows:
R₂N-N=O + R'-X → [R₂N-N=O-R']⁺X⁻
This activation of the nitroso group can facilitate subsequent reactions, such as rearrangements or cleavage of the N-N bond.
Denitrosation Mechanisms and Catalysis
Denitrosation is the removal of the nitroso group from the N-nitrosamine, regenerating the parent secondary amine. This reaction can occur through several mechanisms.
Acid-Catalyzed Denitrosation: In acidic conditions, the nitroso group is protonated, which weakens the N-N bond and makes the molecule susceptible to nucleophilic attack. nih.gov Nucleophiles such as bromide, thiocyanate, and thiourea (B124793) can catalyze this process. nih.gov The general mechanism involves the protonated nitrosamine (B1359907) reacting with a nucleophile, leading to the cleavage of the N-N bond and the release of the amine and a nitrosyl derivative.
Metabolic Denitrosation: In biological systems, denitrosation can be catalyzed by enzymes, particularly cytochrome P450. nih.gov This metabolic pathway is considered a detoxification route, as it converts the nitrosamine back to its less harmful parent amine. Two proposed enzymatic mechanisms for denitrosation are:
Cytochrome P450-dependent one-electron reduction of the nitrosamine. nih.gov
Oxidative dealkylation pathways that can lead to the release of nitric oxide. nih.gov
The following table outlines different conditions and catalysts for the denitrosation of N-nitrosamines.
| Condition | Catalyst/Reagent | Mechanism |
| Acidic | Protons (H⁺), Nucleophiles (e.g., Br⁻, SCN⁻) | Protonation of the nitroso group followed by nucleophilic attack. nih.gov |
| Biological | Cytochrome P450 enzymes | Enzymatic reduction or oxidation. nih.gov |
| Photochemical | UV light | Photolytic cleavage of the N-N bond. nih.gov |
Alkylation Reactions with Nucleophilic Species
The metabolic activation of N-nitrosamines, including NEPA, is believed to proceed through enzymatic hydroxylation of the carbon atom adjacent (in the α-position) to the nitroso group. This initial step leads to the formation of an unstable α-hydroxy nitrosamine. This intermediate can then spontaneously decompose to form an aldehyde and a diazonium ion. The resulting diazonium ion is a potent alkylating agent that can react with nucleophilic sites in cellular macromolecules, such as DNA. nih.gov
For NEPA, hydroxylation can occur on either the ethyl or the propyl chain. The alkylation of DNA by the resulting propyl diazonium ion has been studied for the related compound N-nitrosodi-n-propylamine. Research has shown that this reaction leads to the formation of 7-n-propylguanine (B11905420) in hepatic DNA, indicating that the alkylation occurs primarily through a bimolecular (Sₙ2-type) reaction rather than through the formation of a free carbonium ion. nih.gov This suggests that the ethylpropyl diazonium ion derived from NEPA would also act as an alkylating agent, reacting with nucleophiles like the N7 position of guanine (B1146940) in DNA.
Hydroxylation Patterns and Derivative Formation
Metabolic hydroxylation is a critical step in the bioactivation of N-nitrosamines. nih.gov For an unsymmetrical nitrosamine like NEPA, hydroxylation can occur at the α-carbon of either the ethyl group or the propyl group.
α-Hydroxylation of the Ethyl Group: This would lead to the formation of an unstable intermediate that decomposes to release an ethyl diazonium ion and propionaldehyde (B47417).
α-Hydroxylation of the Propyl Group: This would result in an unstable intermediate that breaks down to yield a propyl diazonium ion and acetaldehyde (B116499).
The specific pattern of hydroxylation (i.e., the preference for the ethyl versus the propyl group) is dependent on the specific cytochrome P450 enzymes involved in the metabolism. The resulting α-hydroxy derivatives are typically transient and lead directly to the formation of the reactive alkylating species.
Metabolic Transformations and Bioactivation Mechanisms in Experimental Systems
Enzymatic Activation Pathways of N-Nitrosoethyl-N-propylamine
The conversion of the chemically stable this compound into biologically reactive species is initiated by a series of enzymatic reactions. This bioactivation is a critical determinant of its metabolic fate and subsequent biological effects.
The initial and rate-limiting step in the metabolic activation of this compound is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. smolecule.com In vitro studies using rat liver microsomes have identified specific CYP isoforms responsible for its metabolism.
Research has shown that CYP2B1 and CYP2E1 are the primary catalysts. nih.gov In studies with microsomes from rats pretreated with phenobarbital (B1680315) (a CYP2B1 inducer), the contribution of CYP2B1 to the depropylation of this compound was found to be approximately 65%. nih.gov Concurrently, CYP2E1 has been demonstrated to catalyze the formation of metabolites such as formaldehyde (B43269) and propionaldehyde (B47417). nih.gov While CYP2E1 is highly efficient in metabolizing smaller nitrosamines, its specificity decreases as the size of the alkyl chains increases. nih.gov Consequently, for larger compounds like this compound, other P450 isoforms, including CYP2A6, members of the CYP2C family, and CYP3A4, are also implicated in the metabolic process in human liver microsomes. nih.gov
Table 1: Key Cytochrome P450 Isoforms in this compound Metabolism
| CYP Isoform | Primary Metabolic Pathway | Key Metabolites Formed | Contribution |
|---|---|---|---|
| CYP2B1 | α-Hydroxylation, β-Oxidation | Propionaldehyde, Formaldehyde | Major contributor (approx. 65% of depropylation in induced rat liver microsomes) nih.gov |
| CYP2E1 | α-Hydroxylation | Propionaldehyde, Formaldehyde | Minor contributor nih.gov |
| Other Isoforms (e.g., CYP2A6, CYP2C, CYP3A4) | Dealkylation | Various aldehydes | Involved in metabolism of bulkier nitrosamines in human liver microsomes nih.gov |
Following the initial enzymatic interaction, this compound undergoes oxidation at different carbon positions of its alkyl chains. These sequential oxidation pathways lead to the formation of various unstable intermediates and stable metabolites. In vivo and in vitro studies have provided evidence for oxidation occurring at the alpha (α), beta (β), and gamma (γ) carbon positions. cdc.gov
Alpha-carbon hydroxylation is considered a primary pathway in the metabolism of this compound. cdc.gov This reaction, catalyzed mainly by CYP2E1 and CYP2B1, involves the hydroxylation of the carbon atom adjacent to the nitroso group. nih.gov This enzymatic step results in the formation of an unstable α-hydroxy-nitrosamine intermediate.
This intermediate then undergoes spontaneous decomposition. The breakdown yields an aldehyde (propionaldehyde from the propyl chain or acetaldehyde (B116499) from the ethyl chain) and a reactive diazonium ion. researchgate.net This diazonium ion can further lose a molecule of nitrogen (N₂) to generate a highly electrophilic carbonium ion (a propyl or ethyl cation). cdc.gov These carbonium ions are reactive species capable of alkylating cellular macromolecules. cdc.gov Further metabolism of the initial products can lead to the formation of 1-propanol (B7761284) and 2-propanol. cdc.gov
A distinct metabolic route for this compound involves the oxidation of the β-carbon of the propyl chain. cdc.govnih.gov This pathway is significant as it leads to the formation of a methylating agent, in addition to the expected propylating species from α-hydroxylation. nih.gov
The sequence is believed to be initiated by a CYP-mediated hydroxylation at the β-position, producing N-nitroso-β-hydroxypropylpropylamine (NHPPA). nih.gov NHPPA is subsequently oxidized, a reaction that can be catalyzed by both CYP enzymes (2B1 and 2E1) and cytosolic alcohol dehydrogenases, to form N-nitroso-β-oxopropylpropylamine (NOPPA). nih.gov The final activation step involves a P450-mediated depropylation of NOPPA. This generates an unstable β-oxopropyldiazotate, which non-enzymatically decomposes to yield a methylating species. nih.gov
Table 2: Products of this compound Oxidation Pathways
| Oxidation Pathway | Initial Metabolite | Key Subsequent Products | Resulting Reactive Species |
|---|---|---|---|
| α-Hydroxylation | α-hydroxy-nitrosamine | Propionaldehyde, Acetaldehyde | Propyl/Ethyl carbonium ions cdc.gov |
| β-Oxidation | N-nitroso-β-hydroxypropylpropylamine (NHPPA) | N-nitroso-β-oxopropylpropylamine (NOPPA) | Methylating species nih.gov |
Following the initial Phase I oxidative reactions, the resulting hydroxylated metabolites can undergo Phase II conjugation reactions. Glucuronidation, the transfer of glucuronic acid to a substrate, is a key detoxification pathway that increases the water solubility of metabolites, facilitating their excretion. wikipedia.org
In studies with rats administered this compound, the major metabolite found in urine was the β-glucuronide of N-nitroso-2-hydroxypropylpropylamine (the metabolite formed from β-hydroxylation). nih.gov This conjugate accounted for approximately 5% of the administered dose, indicating that glucuronidation is a significant pathway for the elimination of its metabolites. nih.gov The conjugation reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. wikipedia.orgnih.gov Studies on similar nitrosamines suggest that phenobarbital-inducible UGTs are involved in the conjugation of these hydroxylated intermediates. nih.gov
Sequential Oxidation Pathways and Intermediate Formation
Interaction with Biological Macromolecules in Experimental Models
The bioactivation of this compound culminates in the formation of highly reactive electrophilic intermediates that can covalently bind to cellular macromolecules, including proteins and, most significantly, nucleic acids (DNA). smolecule.com
The carbonium ions generated via the α-hydroxylation pathway are potent alkylating agents. cdc.gov They can attack nucleophilic sites on DNA bases, forming DNA adducts such as n-propyl and isopropyl adducts. cdc.gov Similarly, the methylating species produced from the β-oxidation pathway leads to the formation of methylated DNA adducts, such as 7-methylguanine, which has been observed in vitro after exposure of DNA to metabolized NOPPA. nih.gov The formation of these DNA adducts represents a critical molecular interaction, as they can lead to miscoding during DNA replication if not repaired. smolecule.com Beyond covalent binding, the parent compound or its metabolites may also engage in non-covalent interactions, such as forming hydrogen bonds with proteins, which can alter their structure and function.
DNA Adduct Formation and Mutagenic Potential
The mutagenic potential of N-nitroso compounds is largely attributed to their ability to form covalent adducts with DNA following metabolic activation. smolecule.com For NEPA, this process involves enzymatic hydroxylation, primarily at the α-carbon position of the ethyl and propyl chains, a reaction catalyzed by cytochrome P450 enzymes. This initial step leads to the formation of unstable α-hydroxynitrosamines. nih.gov
These intermediates can then undergo further decomposition to yield highly reactive electrophilic species, such as alkyldiazonium ions or carbonium ions. europa.eu These reactive metabolites are capable of alkylating DNA bases, forming various DNA adducts. smolecule.com Specifically, the metabolic breakdown of the propyl group in nitrosamines has been shown to generate n-propyl and isopropyl DNA adducts. The formation of 7-n-propylguanine (B11905420) has been observed in the hepatic DNA of rats administered with N-nitrosodi-n-propylamine, a related compound. nih.gov
The formation of these DNA adducts can lead to miscoding during DNA replication, resulting in mutations and potentially initiating the process of carcinogenesis. smolecule.com The mutagenic activity of N-nitrosodi-n-propylamine has been demonstrated in several studies using Salmonella typhimurium. cdc.gov Furthermore, studies in lacZ transgenic mice have shown that N-nitrosodi-n-propylamine induces organ-specific mutagenesis, which is consistent with its carcinogenic profile. nih.gov
| Adduct Type | Biological Consequence | References |
| n-Propyl/isopropyl DNA adducts | Mutagenesis, strand breaks | |
| 7-n-propylguanine | DNA alkylation | nih.gov |
Reactive Intermediate Generation and Cellular Damage Mechanisms
The bioactivation of NEPA generates a cascade of reactive intermediates that are central to its cellular damaging effects. The primary pathway involves oxidation reactions catalyzed by cytochrome P450 enzymes, particularly CYP2E1. This enzymatic action results in the hydroxylation of the α-carbon, producing unstable intermediates like propyldiazohydroxide.
These intermediates subsequently decompose to form carbonium ions, which are potent electrophiles. nih.gov These carbonium ions can then react with various nucleophilic sites within the cell, including not only DNA but also RNA and proteins. nih.gov The alkylation of these essential macromolecules can disrupt their normal functions, leading to cellular dysfunction and damage. For instance, the interaction of these reactive species with proteins can alter their structure and enzymatic activity. smolecule.com
Metabolism of N-nitrosodi-n-propylamine in isolated rat liver fractions has been shown to produce both n-propanol and isopropanol, providing evidence for a reaction sequence that leads to the formation of carbonium ions. nih.gov This generation of reactive intermediates and subsequent alkylation of cellular components is a key mechanism underlying the toxicity and carcinogenicity of nitrosamines like NEPA. smolecule.com
| Reactive Intermediate | Precursor | Cellular Target | Consequence | References |
| Propyldiazohydroxide | This compound | Decomposes to carbonium ions | - | |
| Carbonium ions | Propyldiazohydroxide | DNA, RNA, Proteins | Alkylation, Cellular dysfunction | nih.gov |
Enzyme Induction Pathways
Exposure to xenobiotics, including nitrosamines, can lead to the induction of drug-metabolizing enzymes, which can in turn influence the rate of their own metabolism and bioactivation. The metabolism of long-chain nitrosamines, such as N-nitrosodipropylamine (NDPA) and N-nitroso-n-butyl-n-propylamine (NBPA), has been shown to be influenced by the induction of specific cytochrome P450 (CYP) isoforms. nih.gov
Furthermore, pretreatment with pyridine (B92270), an inducer of CYP2E1, resulted in increased formation of formaldehyde and propionaldehyde from NDPA and NBPA. nih.gov This indicates that CYP2E1 is also involved in the metabolism of these compounds. nih.gov Conversely, pretreatment with β-naphthoflavone (BNF) and clofibrate (B1669205) decreased the microsomal metabolism of these nitrosamines. nih.gov The induction of specific CYP isoforms can therefore significantly alter the metabolic profile of NEPA, potentially impacting its toxic and carcinogenic effects.
| Inducer | Affected Enzyme(s) | Effect on N-Nitrosamine Metabolism | References |
| Phenobarbital (PB) | Cytochrome P450 2B1 | Increased cleavage at C-N bonds, increased overall metabolism | nih.gov |
| Pyridine (PYR) | Cytochrome P450 2E1 | Increased formation of formaldehyde and propionaldehyde | nih.gov |
| β-Naphthoflavone (BNF) | - | Decreased microsomal metabolism | nih.gov |
| Clofibrate (CLO) | - | Decreased microsomal metabolism | nih.gov |
Table of Compounds
Environmental Occurrence, Fate, and Degradation Studies of N Nitrosoethyl N Propylamine
Environmental Presence and Sources
N-Nitrosoethyl-N-propylamine (NEPA) is a member of the N-nitrosamine class of compounds, which are not typically produced for commercial use but can be formed inadvertently during various industrial and natural processes. cdc.gov Their presence in the environment is a result of the reaction between amine precursors and nitrosating agents. epa.gov
While extensive monitoring data specifically for this compound are not widely available, studies on structurally similar nitrosamines, such as N-Nitrosodi-n-propylamine (NDPA), provide valuable insights into its likely occurrence. N-nitrosamines have been detected in wastewater from various industries. For instance, in a survey of 32 U.S. textile plants, NDPA was detected in the secondary effluent of two plants at concentrations ranging from 2 to 20 µg/L, even when it was absent in the raw wastewater, suggesting its formation during the treatment process. cdc.govcdc.gov Similarly, effluent from a coke facility was found to contain N-nitrosodi-n-butylamine at a concentration of 0.82 μg/L. nih.gov
The U.S. Environmental Protection Agency (EPA) has documented the presence of various nitrosamines in industrial effluents and ambient streams, with concentrations ranging from less than 0.1 µg/L to less than 10 µg/L. epa.gov Given that the precursors to NEPA (ethylamine and propylamine) can be present in industrial settings, its presence in similar industrial waste streams is plausible. Disinfection procedures during water treatment, particularly chloramination, can also lead to the formation of N-nitrosamines when precursor amines are present in the water source. europa.euresearchgate.net
Table 1: Detection of Related N-Nitrosamines in Water Systems
| Compound | Concentration (µg/L) | Water Source/Type | Reference |
|---|---|---|---|
| N-Nitrosodi-n-propylamine (NDPA) | 2 - 20 | Secondary effluent from textile plants | cdc.govcdc.gov |
| N-Nitrosodi-n-butylamine | 0.82 | Effluent from a coke facility | nih.gov |
| Various Nitrosamines | < 0.1 to < 10 | Industrial effluents and ambient streams | epa.gov |
| N-Nitrosodimethylamine (NDMA) | up to 0.258 | Environmental waters in China | researchgate.net |
The formation of this compound in the environment occurs through the nitrosation of its secondary amine precursor, ethylpropylamine. This reaction involves a nitrosating agent, such as nitrous acid (HNO₂), which is itself formed from nitrite (B80452) ions (NO₂⁻) under acidic conditions. acs.org Both the amine precursors and nitrosating agents like nitrites and nitrogen oxides (NOx) are ubiquitous in the environment, originating from both natural and man-made sources. epa.govacs.org
Several factors influence the rate of nitrosamine (B1359907) formation:
pH: The reaction proceeds more rapidly under acidic conditions (pH 1.5–3.0), which facilitate the formation of the active nitrosating species from nitrite.
Temperature: Elevated temperatures can increase the rate of formation.
Precursors: The presence of ethylpropylamine and a nitrosating agent is essential. Industrial processes that use these or related compounds are potential sources. cdc.gov For example, rubber manufacturing, which uses secondary amine-based compounds, can emit volatile nitrosamines when heated in the presence of nitrogen oxides. cdc.gov
Water Treatment: Disinfection by-products can include N-nitrosamines. The reaction of monochloramine with amines present in wastewater-impacted waters is a known formation pathway for compounds like N-Nitrosodimethylamine (NDMA). europa.eu A similar mechanism could potentially form NEPA if its precursor amine is present.
Abiotic Degradation Pathways
Abiotic degradation refers to the breakdown of a chemical compound through non-biological processes, such as reactions with sunlight or water.
Photolysis, or degradation by sunlight, is a primary removal process for N-nitrosamines in the environment. cdc.govcdc.gov When released into surface waters or the atmosphere, this compound is susceptible to rapid breakdown by ultraviolet (UV) radiation. The absorption of UV light can cause the N-N bond to break. smolecule.com
Studies on the closely related N-Nitrosodi-n-propylamine (NDPA) demonstrate this susceptibility.
In lake water, low levels of NDPA (0.65 ppm) exhibited a photolytic half-life of approximately 2.5 hours. cdc.govcdc.gov
In the vapor phase, NDPA exposed to simulated sunlight in a photoreactor had a half-life of 5–7 hours. cdc.govcdc.gov
In addition to direct photolysis, N-nitrosamines in the atmosphere react with photochemically-generated hydroxyl radicals (•OH). The estimated atmospheric half-life for the reaction of NDPA with these radicals is about 16 hours. cdc.govnih.gov
The degradation products of N-nitrosamine photolysis typically include the corresponding secondary amine and other smaller molecules. cdc.govrsc.org
Table 2: Abiotic Degradation Kinetics of N-Nitrosodi-n-propylamine (NDPA) as an Analog for NEPA
| Degradation Process | Matrix | Half-Life | Conditions | Reference |
|---|---|---|---|---|
| Direct Photolysis | Lake Water | ~2.5 hours | Sunlight exposure | cdc.govcdc.gov |
| Direct Photolysis | Air (Vapor Phase) | 5 - 7 hours | Simulated sunlight | cdc.govcdc.gov |
| Reaction with •OH Radicals | Air (Vapor Phase) | ~16 hours (estimated) | Typical ambient air | cdc.govnih.gov |
| Hydrolysis | Water | No degradation observed | pH 4-9, 51°C, 32 days | rsc.org |
Hydrolysis is the process of a chemical breaking down through reaction with water. N-nitrosamines, including this compound, are generally stable in aqueous environments and are not expected to undergo significant abiotic hydrolysis under typical environmental conditions (neutral, acidic, or alkaline waters). cdc.govnih.gov
Research on NDPA confirmed its high stability against hydrolysis. In one study, no degradation of NDPA was detected over a 32-day period in water at various pH levels, even at an elevated temperature of 51°C. rsc.org This suggests that in the absence of light, hydrolysis is not a significant degradation pathway for this class of compounds in water. rsc.org
Biotic Degradation and Environmental Persistence
Biotic degradation involves the breakdown of a compound by microorganisms like bacteria and fungi. In environments where sunlight cannot penetrate, such as subsurface soil and deep waters, this becomes the dominant degradation mechanism. cdc.gov
Studies on NDPA indicate that its biotic degradation is a slow process:
Aerobic Conditions: In aerobic subsurface soil, observed half-lives for NDPA ranged from 14 to 40 days. cdc.govcdc.gov
Anaerobic Conditions: Under anaerobic conditions, the degradation was even slower, with half-lives ranging from 47 to 80 days. cdc.govcdc.gov In some anaerobic digester studies, NDPA showed no significant biodegradation over extended periods (170 days), which was attributed to factors like low bioavailability and the compound's structure. nih.gov
While some specific microorganisms, such as Rhizopus oryzae, have been shown to degrade NDPA in laboratory settings, enrichment cultures from soil and sewage often fail to yield organisms capable of metabolizing it effectively. nih.gov The slow rate of biotic degradation suggests that this compound, like its analogs, could persist in subsurface environments for extended periods, potentially leading to its accumulation in soil and groundwater. cdc.govcdc.gov
Microbial Involvement in Decomposition
The decomposition of this compound (NENPA) in the environment is influenced by microbial activity. While specific studies focusing exclusively on NENPA are limited, research on analogous nitrosamines, such as N-nitrosodi-n-propylamine (NDPA), indicates that microbial degradation is a key process in its environmental fate. cdc.gov It is suggested that beyond the reach of sunlight, microbial degradation is the primary mechanism for the removal of such nitrosamines in aquatic and soil environments. cdc.govgovinfo.gov
The bacterial strain Rhodococcus jostii RHA1 has been identified as capable of biotransforming a range of nitrosamines, including NDPA. This suggests that similar microorganisms could be involved in the breakdown of NENPA. The degradation capability of Rhodococcus jostii RHA1 is notably enhanced when the bacterium is grown on propane (B168953) as a carbon source, indicating the involvement of specific enzymatic pathways induced by certain organic compounds. While the specific microbial consortia responsible for NENPA degradation in various environments have not been exhaustively characterized, the existing data on related compounds points towards a significant role for certain bacterial species, particularly those with potent catabolic capabilities for xenobiotic compounds. genome.jpnih.gov
Biodegradation under Aerobic and Anaerobic Conditions
The presence or absence of oxygen significantly impacts the biodegradation rate of nitrosamines like this compound. Studies on the closely related compound, N-nitrosodi-n-propylamine (NDPA), have shown that it is susceptible to biodegradation under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. govinfo.gov
Under aerobic conditions, microbial degradation is considered the predominant removal process for NDPA in subsurface soil. cdc.gov The process involves the enzymatic breakdown of the compound by soil microorganisms. Aerobic biodegradation is generally faster than anaerobic degradation for this class of compounds. This is attributed to the metabolic pathways of aerobic bacteria that utilize oxygen as an electron acceptor, leading to a more efficient breakdown of organic pollutants. omicsonline.org
In anaerobic environments, the biodegradation of NDPA still occurs, but at a slower rate. govinfo.gov Anaerobic digestion is a series of processes where microorganisms break down biodegradable material in the absence of oxygen. omicsonline.org The degradation pathways under anaerobic conditions differ from aerobic ones and typically involve different microbial communities and enzymatic systems.
The following table summarizes the observed half-lives for NDPA in soil under different redox conditions, which can be considered indicative for NENPA.
Table 1: Biodegradation Half-life of N-nitrosodi-n-propylamine in Subsurface Soil
| Condition | Half-life (days) |
|---|---|
| Aerobic | 14 - 40 |
Data sourced from studies on N-nitrosodi-n-propylamine and is considered indicative for this compound. govinfo.gov
Persistence in Soil and Aquatic Ecosystems
The persistence of this compound in the environment is determined by a combination of physical, chemical, and biological processes. Based on data for the analogous compound N-nitrosodi-n-propylamine (NDPA), NENPA is not expected to be a highly persistent environmental contaminant. govinfo.gov
In soil , the persistence of NENPA is largely governed by microbial degradation. As indicated by the half-life data for NDPA, the compound is moderately persistent in subsurface soil, with its persistence being greater under anaerobic conditions. govinfo.gov In a field dissipation study, the half-life of NDPA was found to be approximately 21 days in sandy loam and 40 days in silty clay loam soils, highlighting the influence of soil type on persistence. nih.gov On soil surfaces, volatilization and photolysis are expected to be rapid removal mechanisms. govinfo.gov
In aquatic ecosystems , the persistence of NENPA is influenced by factors such as sunlight exposure and microbial activity. In surface waters exposed to sunlight, photolysis is likely the dominant removal process, with a reported half-life of about 2.5 hours for NDPA in lake water. cdc.gov In the absence of light, such as in subsurface water or deep aquatic systems, microbial degradation becomes the primary, albeit slower, removal pathway. cdc.gov NENPA is not expected to undergo significant abiotic degradation in natural waters. cdc.gov
The following table provides a summary of the persistence of the related compound NDPA in different environmental compartments.
Table 2: Environmental Persistence of N-nitrosodi-n-propylamine
| Environmental Compartment | Dominant Degradation Process | Half-life |
|---|---|---|
| Subsurface Soil (Aerobic) | Microbial Degradation | 14 - 40 days |
| Subsurface Soil (Anaerobic) | Microbial Degradation | 47 - 80 days |
| Surface Water (with sunlight) | Photolysis | ~2.5 hours |
Data is for the analogous compound N-nitrosodi-n-propylamine and serves as an estimate for this compound. cdc.govgovinfo.gov
Advanced Analytical Methodologies for Detection and Quantification of N Nitrosoethyl N Propylamine
Chromatographic Techniques
Chromatography, a cornerstone of analytical chemistry, provides the necessary separation power to isolate NEPA from complex sample mixtures. The choice of chromatographic technique and coupled detector is paramount in achieving the required sensitivity and specificity.
Gas Chromatography (GC) Coupled with Selective Detectors (e.g., Thermal Energy Analyzer)
Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like N-nitrosamines. When coupled with a Thermal Energy Analyzer (TEA), it becomes a highly specific and sensitive method for detecting compounds containing the heat-labile nitrosyl group. nih.gov
The GC-TEA system operates by separating compounds in the gas phase using a GC column. filab.fr The effluent from the column is then directed into a pyrolyzer, typically heated to around 500°C. usp.org This high temperature causes the selective cleavage of the N-NO bond in nitrosamines, releasing a nitric oxide (NO) radical. usp.org The liberated NO radical then reacts with ozone within the TEA detector, producing electronically excited nitrogen dioxide (NO2). usp.org As the excited NO2 molecules relax, they emit light in the near-infrared region (above 600 nm), which is detected by a photomultiplier tube. usp.org This chemiluminescence signal is directly proportional to the amount of the N-nitroso compound present. usp.org
The specificity of the TEA detector for nitrosamines significantly reduces matrix interference, a common challenge in complex samples. usp.org This allows for the full utilization of the detector's high sensitivity, enabling the detection of N-nitroso compounds at sub-nanogram levels. nih.gov The technique has been successfully applied to the analysis of various N-nitrosamines in diverse matrices, including workplace air. baua.depublisso.de For instance, a validated method for determining nine different N-nitrosamines in workplace air using GC-TEA demonstrated a relative limit of quantification (LOQ) of 0.010 μg/m³ for an air sample volume of 400 liters. baua.de
While the TEA detector is considered a gold standard for nitrosamine (B1359907) analysis due to its selectivity, mass spectrometry (MS) offers a viable alternative. nih.gov A comparison between GC-MS and GC-TEA for the determination of N-nitrosodimethylamine showed a strong correlation, indicating the interchangeability of these methods. nih.gov
Table 1: GC-TEA Method Parameters for N-Nitrosamine Analysis in Workplace Air
| Parameter | Value |
|---|---|
| Analytical Method | Gas Chromatography with Thermal Energy Analyzer (GC-TEA) |
| Target Analytes | 9 N-nitrosamines (including N-nitrosodimethylamine, N-nitrosodiethylamine) |
| Sampling | ThermoSorb-N cartridge |
| Elution Solvent | Dichloromethane/methanol (B129727) (3:1, v:v) |
| Relative Limit of Quantification (LOQ) | 0.010 μg/m³ (for a 400 L air sample) |
| Mean Recovery | 96% - 102% |
| Expanded Uncertainty | 19% - 27% |
This table summarizes the key parameters of a validated method for the determination of N-nitrosamines in workplace air using GC-TEA, as recommended by the German Social Accident Insurance (DGUV). baua.de
Liquid Chromatography (LC) with Mass Spectrometry (MS) and Tandem MS (MS/MS)
Liquid chromatography (LC) coupled with mass spectrometry (MS) and tandem mass spectrometry (MS/MS) has emerged as a powerful and reliable technique for the trace-level quantification of N-nitrosamines, including NEPA. ajrconline.org This approach offers high sensitivity, selectivity, and good linearity, making it suitable for routine analysis in various matrices, particularly in pharmaceutical drug substances and products. ajrconline.orglcms.cz
In LC-MS/MS methods, the sample is first injected into an LC system where the components are separated based on their affinity for the stationary and mobile phases. scirp.org The separated analytes then enter the mass spectrometer, where they are ionized. scirp.org Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization techniques used for nitrosamine analysis. ajrconline.orgshimadzu.com.sg The ionized molecules are then detected and quantified. scirp.org
Tandem mass spectrometry (MS/MS) further enhances selectivity by subjecting the parent ions of the target analytes to fragmentation, and then monitoring specific product ions. ajrconline.org This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and improves the signal-to-noise ratio, allowing for very low detection limits. ajrconline.orgscirp.org
Several LC-MS/MS methods have been developed and validated for the simultaneous determination of multiple nitrosamine impurities in various active pharmaceutical ingredients (APIs). For example, a sensitive and robust method was developed for the quantification of six nitrosamine impurities, including an isomer of NEPA (N-Nitroso-ethyl-iso-propylamine), in sartans with a limit of quantification (LOQ) of less than 0.003 ppm. nih.govresearchgate.net Another ultra-sensitive LC-MS/MS method for six nitrosamine impurities in telmisartan (B1682998) achieved an LOQ of 0.004 ppm. bohrium.comscirp.org These methods typically utilize a C18 reversed-phase column with a gradient elution of water and methanol containing a small percentage of formic acid. scirp.orgnih.gov
Table 2: Example of LC-MS/MS Method Parameters for Nitrosamine Analysis in Telmisartan
| Parameter | Value |
|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Target Analytes | Six nitrosamine impurities (including N-Nitroso Ethyl Iso propylamine) |
| Column | Zorbax SB C18 (150 × 3.0 mm, 3.5 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in methanol |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI), positive mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Limit of Quantification (LOQ) | 0.004 ppm |
| Linearity Range | 0.002 - 2 ppm (R² > 0.99) |
| Recovery | 80% - 120% |
This table outlines the key parameters of a validated, ultra-sensitive LC-MS/MS method for the quantification of six potential genotoxic nitrosamine impurities in Telmisartan. bohrium.comscirp.org
High-Resolution Mass Spectrometry (HRMS) Applications
High-resolution mass spectrometry (HRMS) has become an indispensable tool for the analysis of N-nitrosamines, offering significant advantages in terms of sensitivity, selectivity, and the ability to perform both targeted and non-targeted analysis. thermofisher.com Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the confident identification and quantification of analytes even in complex matrices. thermofisher.com
The use of HRMS, such as Orbitrap technology, can eliminate the need for extensive sample cleanup procedures that are often required with other methods. thermofisher.comnih.gov The high resolving power of these instruments can effectively separate the analyte signal from co-extracted matrix interferences, simplifying the analytical workflow. thermofisher.com
Full-scan data acquisition is a key feature of HRMS, enabling the retrospective analysis of data for compounds that were not initially targeted. thermofisher.com This is particularly valuable in the context of nitrosamine analysis, where new and unexpected impurities may arise from different manufacturing processes. thermofisher.com
HRMS has been successfully applied to the development of methods for the quantitation of numerous nitrosamine impurities in various drug products. thermofisher.com For instance, a method utilizing a GC-Orbitrap HRMS system was developed for the determination of 18 nitrosamine impurities in sartan drug products. thermofisher.com Similarly, LC-HRMS methods have been developed for the analysis of N-nitrosamines in pharmaceuticals and wastewater, demonstrating the versatility of this technique. nih.govnih.gov In some cases, HRMS plays a crucial role in confirming or refuting false-positive results obtained from triple quadrupole systems, which are more susceptible to isobaric interferences. lcms.cz
Table 3: Key Advantages of High-Resolution Mass Spectrometry (HRMS) in N-Nitrosamine Analysis
| Feature | Advantage |
|---|---|
| High Mass Accuracy (<5 ppm) | Confident identification and quantification of analytes. thermofisher.com |
| High Resolving Power | Effective separation of analyte signals from matrix interferences, reducing the need for extensive sample cleanup. thermofisher.com |
| Full-Scan Data Acquisition | Enables both targeted and non-targeted analysis, allowing for the identification of unknown or unexpected impurities. thermofisher.com |
| Enhanced Selectivity | Minimizes the risk of false-positive results from isobaric interferences. lcms.cz |
This table highlights the significant benefits of employing HRMS for the analysis of N-nitrosamines. lcms.czthermofisher.com
Sample Preparation and Enrichment Strategies
Effective sample preparation is a critical step in the analytical workflow for trace-level analysis of NEPA. The goal is to isolate and concentrate the analyte of interest from the sample matrix while removing interfering substances.
Microextraction Techniques for Trace Analysis
Microextraction techniques are miniaturized sample preparation methods that offer several advantages over traditional techniques, including reduced solvent consumption, lower cost, and improved enrichment factors. These methods are particularly well-suited for the trace analysis of N-nitrosamines.
While specific applications of microextraction for N-Nitrosoethyl-N-propylamine are not detailed in the provided search results, the principles of these techniques are broadly applicable to nitrosamine analysis. Techniques such as solid-phase microextraction (SPME) and liquid-phase microextraction (LPME) involve the partitioning of the analyte from the sample matrix into a small volume of an extracting phase. This extracting phase can be a coated fiber (in SPME) or a micro-droplet of an immiscible solvent (in LPME). After extraction, the enriched analyte is desorbed and introduced into the analytical instrument, typically a gas or liquid chromatograph. The efficiency of the extraction depends on factors such as the choice of extracting phase, sample pH, temperature, and extraction time. The development of novel sorbents and coatings continues to enhance the selectivity and sensitivity of these techniques for a wide range of analytes, including polar and non-polar N-nitrosamines.
Solid Phase Extraction (SPE) and Hydrophilic Interaction Liquid Chromatography (HILIC) Approaches
Solid Phase Extraction (SPE) is a widely used sample preparation technique for the isolation and pre-concentration of analytes from complex matrices. nih.gov In the context of nitrosamine analysis, SPE can be employed to remove the bulk of the active pharmaceutical ingredient (API) and other excipients, which can interfere with the analysis and contaminate the analytical instrument. nih.gov
A variety of SPE sorbents can be used, depending on the physicochemical properties of the nitrosamine and the matrix components. For instance, a method for the determination of N-nitrosodimethylamine (NDMA) in various drug substances utilized SPE for sample cleanup prior to LC-MS/MS analysis. nih.gov
A particularly innovative approach involves the use of a sample clean-up procedure based on Hydrophilic Interaction Liquid Chromatography (HILIC) in an SPE format. nih.gov This technique is effective for separating polar N-nitrosamines from high concentrations of APIs and polar excipients. nih.gov The HILIC-based SPE method retains the polar API and excipients on the sorbent while allowing the less polar nitrosamines of interest to pass through, effectively cleaning up the sample. nih.gov This approach has been successfully validated for the determination of multiple N-nitrosamines in various drug products, demonstrating good accuracy, precision, and recovery. nih.gov The versatility of this method allows for its adaptation to different APIs and the potential inclusion of newly identified nitrosamine impurities. nih.gov
Isotope Dilution Mass Spectrometry for Enhanced Accuracy
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that provides a high degree of accuracy and precision in the analysis of nitrosamines, including this compound. iupac.orgwikipedia.org This method is considered a primary ratio method and is often employed by national metrology institutes for producing certified reference materials. wikipedia.org
The fundamental principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte—in this case, an isotopically enriched NEPA—to the sample as an internal standard. iupac.orgwikipedia.org This "isotope-labeled standard" is chemically identical to the native analyte but has a different mass due to the incorporation of stable isotopes (e.g., Deuterium, Carbon-13, or Nitrogen-15).
After adding the standard, it is allowed to equilibrate with the sample, ensuring it undergoes the same sample preparation, extraction, and analysis procedures as the target analyte. nih.gov The sample is then analyzed using a mass spectrometer, which separates and detects ions based on their mass-to-charge ratio. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, the concentration of the native analyte in the original sample can be calculated with high accuracy. nih.gov
A key advantage of IDMS is its ability to correct for the loss of analyte during sample preparation and for matrix effects that can suppress or enhance the instrument's signal. nih.govnih.gov Because the analyte and the internal standard behave almost identically during these processes, any loss or signal fluctuation affects both compounds equally, leaving their ratio unchanged. This ensures a more accurate and reliable quantification compared to external calibration methods. nih.govnih.gov The use of direct isotope analogues for each analyte guarantees precise quantification by accounting for variabilities that may occur during sample processing, extraction, and instrumental analysis. nih.gov
Method Validation and Sensitivity Assessment in Research Applications
Method validation is a critical process in analytical chemistry that demonstrates that a specific method is suitable for its intended purpose. For the analysis of this compound, validation studies are essential to ensure the reliability and comparability of results. These studies typically assess several performance characteristics, including the limits of detection and quantification, linearity, precision, and accuracy, often following guidelines from bodies like the International Council for Harmonisation (ICH). scirp.orgnih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ) Studies
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that the method can reliably detect, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. ajrconline.org
In the analysis of nitrosamines, achieving low LOD and LOQ values is crucial due to their potential toxicity at trace levels. bohrium.com Research has focused on developing ultra-sensitive methods, typically employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to meet these stringent requirements. scirp.orgbohrium.com While specific data for this compound is not always published separately, studies on structurally similar compounds like N-Nitrosoethylisopropylamine (NEIPA) and other nitrosamines provide insight into the achievable sensitivity. These methods often report LOQs in the parts per billion (ppb) or even parts per trillion (ppt) range. bohrium.combaua.deglobalresearchonline.net
For instance, an LC-MS/MS method developed for six nitrosamine impurities, including NEIPA, in telmisartan achieved an LOQ of 0.004 ppm. scirp.org Another study for nitrosamines in various sartan drugs reported an LOQ of less than 0.003 ppm for NEIPA. nih.gov A method for analyzing nitrosamines in valsartan (B143634) demonstrated an LOQ of 1.5 ppb (which corresponds to 0.02 ppm with respect to the test concentration) and an LOD of 0.5 ppb for NEIPA. globalresearchonline.net
The table below summarizes LOD and LOQ values from various studies on nitrosamine analysis, demonstrating the high sensitivity of modern analytical techniques.
| Analyte | Method | Matrix | LOD | LOQ | Source(s) |
| N-Nitrosoethylisopropylamine (NEIPA) | LC-MS/MS | Valsartan | 0.5 ppb | 1.5 ppb | globalresearchonline.net |
| N-Nitrosoethylisopropylamine (NEIPA) | LC-MS/MS | Sartans | - | < 0.003 ppm | nih.gov |
| N-Nitrosoethylisopropylamine (NEIPA) | LC-MS/MS | Telmisartan | - | 0.004 ppm | scirp.orgbohrium.com |
| Various Nitrosamines | GC-TEA | Workplace Air | - | 0.010 µg/m³ | baua.de |
| Various Nitrosamines | GC-MS/MS | Water | 0.4 - 4 ng/L | - | nih.gov |
This table is interactive. You can sort and filter the data.
Linearity, Precision, and Accuracy Assessments
Beyond sensitivity, a robust analytical method must be linear, precise, and accurate over a defined concentration range.
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. It is typically evaluated by analyzing a series of standards at different concentrations and is confirmed if the correlation coefficient (r²) of the resulting calibration curve is close to 1.000. researchgate.net Studies on nitrosamine analysis consistently report excellent linearity, with correlation coefficients greater than 0.99 or 0.999. scirp.orgnih.govresearchgate.net
Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For trace analysis of nitrosamines, acceptable precision is crucial for reliable results.
Accuracy refers to the closeness of the test results to the true value. It is often determined through recovery studies, where a known amount of the analyte is added (spiked) into a sample matrix and the percentage of the spiked amount that is detected is calculated. For nitrosamine analysis in pharmaceutical products, recovery is typically expected to be within a range of 80% to 120%. scirp.orgnih.gov
The following table presents typical validation data for analytical methods used for nitrosamines, including the closely related N-Nitrosoethylisopropylamine (NEIPA).
| Parameter | Analyte(s) | Method | Typical Range/Value | Source(s) |
| Linearity (Range) | NEIPA & other nitrosamines | LC-MS/MS | 0.002 - 2 ppm | scirp.org |
| Linearity (Range) | NEIPA & other nitrosamines | LC-MS/MS | 0.003 - 0.045 ppm | nih.govresearchgate.net |
| Linearity (r²) | NEIPA & other nitrosamines | LC-MS/MS | > 0.999 | nih.govresearchgate.net |
| Linearity (r²) | NEIPA & other nitrosamines | LC-MS/MS | > 0.99 | scirp.org |
| Accuracy (Recovery) | NEIPA & other nitrosamines | LC-MS/MS | 80% - 120% | scirp.orgnih.gov |
| Precision (RSD) | N-Nitrosodipropylamine | RP-HPLC | 0.43% | researchgate.net |
This table is interactive. You can sort and filter the data.
These validation characteristics ensure that analytical methods for this compound and related compounds are sensitive, reliable, and fit for the purpose of trace-level quantification in complex matrices.
Comparative and Analogous Compound Studies of N Nitrosoethyl N Propylamine
Structural Activity Relationships in N-Nitrosamines
The biological activity of N-nitrosamines, including their carcinogenic potential, is profoundly influenced by their chemical structure. The nature of the alkyl groups attached to the nitrogen atom dictates the metabolic pathways the compound will undergo, its reactivity, and ultimately its organ specificity and carcinogenic potency.
The metabolic activation of N-nitrosamines is a critical step for their carcinogenic activity and is primarily initiated by cytochrome P450 (CYP) enzymes through α-carbon hydroxylation. nih.gov This process leads to the formation of unstable intermediates that can ultimately generate highly reactive electrophiles, which are capable of alkylating DNA. nih.gov The structure of the alkyl side chains, specifically their length and branching, significantly modulates the rate and site of this metabolic hydroxylation.
For simple, symmetrical N-nitrosodialkylamines, there is an observed trend where an increase in the length of the alkyl chain can lead to a decrease in carcinogenic potency. researchgate.net This is attributed to a competition between the toxifying α-hydroxylation pathway and alternative, detoxifying metabolic reactions at other positions on the alkyl chain (β, γ, etc.). researchgate.net As the alkyl chain becomes longer and more complex, the number of available sites for hydroxylation increases, which can divert the metabolism away from the critical α-carbon position. researchgate.net For example, a comparison of the carcinogenic potency (TD50 values) for N-nitrosodimethylamine (NDMA), N-nitrosodiethylamine (NDEA), N-nitrosodipropylamine (NDPA), and N-nitrosodibutylamine (NDBA) illustrates a decrease in potency with increasing metabolic complexity. researchgate.net Conversely, structural features such as small alkyl side chains are known to increase carcinogenic potency. acs.org
The specific CYP isozymes involved in the metabolism can also vary depending on the alkyl chain length. While smaller nitrosamines like NDMA are known to be metabolized by CYP2E1, longer-chain compounds such as NDPA and NDBA are substrates for other isoforms, like CYP2B1. researchgate.netnih.gov
| Compound Name | Alkyl Group | Carcinogenic Potency (TD50) in mg/kg bw/day |
|---|---|---|
| N-Nitrosodimethylamine (NDMA) | Methyl | 0.096 |
| N-Nitrosodiethylamine (NDEA) | Ethyl | 0.13 |
| N-Nitrosodi-n-propylamine (NDPA) | n-Propyl | 1.8 |
| N-Nitrosodi-n-butylamine (NDBA) | n-Butyl | 3.0 |
Data sourced from studies on carcinogenic potency, illustrating a general trend. researchgate.net
N-Nitrosoethyl-N-propylamine (NEPA) is an asymmetrical nitrosamine (B1359907), containing both an ethyl and a propyl group. Its metabolism and carcinogenic profile can be understood by comparing it to both symmetrical and other asymmetrical nitrosamines. The metabolic activation of asymmetrical nitrosamines can occur via α-hydroxylation on either of the different alkyl chains, leading to different reactive intermediates and potentially different biological effects.
Studies on N-nitroso-n-butyl-n-propylamine (NBPA), another asymmetrical nitrosamine, have shown that its metabolism is influenced by different CYP inducers, indicating the involvement of multiple P450 isoforms. nih.gov For instance, pretreatment of rats with phenobarbital (B1680315) (a CYP2B inducer) dramatically increased the cleavage of the C-N bonds for NBPA, NDPA, and NDBA. nih.gov In contrast, pyridine (B92270) (a CYP2E1 inducer) increased the formation of formaldehyde (B43269) and propionaldehyde (B47417) from NDPA and NBPA. nih.gov This suggests that the metabolism of NEPA would similarly involve α-hydroxylation on both the ethyl and propyl chains, catalyzed by a range of CYP enzymes.
The carcinogenic activity of NEPA, which has been shown to induce tumors in the liver, nasal cavity, and esophagus in animal models, can be compared to its analogs. NDMA primarily induces liver tumors in rats, while NDEA also targets the liver and esophagus. hesiglobal.orgcabidigitallibrary.org Longer-chain nitrosamines show a different pattern of organ specificity; for example, N-nitrosodi-n-butylamine is known to cause tumors in the urinary bladder, in addition to the liver and esophagus. nih.gov The specific organotropism of these compounds is believed to be related to the tissue-specific expression of activating CYP enzymes and the stability of the resulting alkylating agents.
Experimental Models Utilizing this compound Analogs
Rodent models are fundamental tools for investigating the carcinogenic mechanisms of N-nitrosamines. By studying analogs of this compound, researchers can gain insights into its likely carcinogenic potential, the organs it may target, and the molecular mechanisms underlying its toxicity.
A wide range of N-nitrosamines have been tested for carcinogenicity in various animal species, most commonly rats and hamsters. These studies have established that N-nitrosamines are potent carcinogens capable of inducing tumors at multiple tissue sites. nih.gov The specific organs affected depend on the chemical structure of the nitrosamine, the route of administration, and the animal species. cabidigitallibrary.orgresearchgate.net
For instance, N-nitrosodi-n-propylamine (NDPA) administered to BD rats in their drinking water led to a high incidence of liver carcinomas. epa.gov In Syrian golden hamsters, tracheal instillation of various nitrosamines, including NDPA, resulted in lung tumors, highlighting the respiratory tract as a target organ. cdc.gov Studies on the beta-oxidized metabolites of NDPA in Syrian hamsters have also demonstrated their carcinogenic effects. cdc.gov N-Nitrosodiethanolamine has been shown to cause liver cancer and kidney tumors in rats. nih.gov Transplacental carcinogenesis studies in hamsters have demonstrated that several nitrosamines, including N-nitrosodimethylamine and N-nitrosodipropylamine, can induce tumors in the offspring when administered to pregnant dams. cdc.gov These findings provide a framework for predicting the carcinogenic risk and target organs of structurally similar compounds like this compound.
| Nitrosamine Compound | Animal Model | Primary Target Organs for Tumor Induction |
|---|---|---|
| N-Nitrosodimethylamine (NDMA) | Rat | Liver, Kidney hesiglobal.orgcabidigitallibrary.org |
| N-Nitrosodiethylamine (NDEA) | Rat | Liver, Esophagus cabidigitallibrary.org |
| N-Nitrosodi-n-propylamine (NDPA) | Rat, Hamster | Liver, Respiratory Tract, Nasal Cavity epa.govcdc.gov |
| N-Nitrosodi-n-butylamine (NDBA) | Rat, Hamster | Urinary Bladder, Liver, Esophagus, Respiratory Tract nih.gov |
| N'-Nitrosonornicotine (NNN) | Rat | Esophagus, Nasal Mucosa nih.gov |
| 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) | Rodents | Lung nih.gov |
The central mechanism of N-nitrosamine-induced carcinogenesis involves the metabolic formation of reactive alkylating species that covalently bind to cellular macromolecules, most importantly DNA. nih.govhesiglobal.org The resulting DNA adducts, if not repaired by cellular mechanisms, can lead to miscoding during DNA replication, causing mutations and initiating the process of cancer. nih.govhesiglobal.org
Studies on various N-nitrosamines have identified a range of DNA adducts. For example, the metabolism of NDMA leads to the formation of a methyldiazonium ion, which methylates DNA to produce adducts such as N7-methylguanine (N7-MeG), O6-methylguanine (O6-MeG), and N3-methyladenine (N3-MeA). nih.gov O6-MeG is particularly well-established as a pro-mutagenic lesion. hesiglobal.org Similarly, NDEA gives rise to ethylating agents that form ethyl DNA adducts. hesiglobal.org
Research on more complex nitrosamines, such as the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), shows that it can be metabolically activated to intermediates that both methylate and pyridyloxobutylate DNA. nih.govmdpi.com The formation of these specific DNA adducts is strongly correlated with the carcinogenicity of these compounds in laboratory animals. nih.gov Studies on N-nitrosodiethanolamine (NDELA) have shown that it can be considered a "bident carcinogen," as fragments from both of its alkyl chains can form DNA adducts, such as 1,N2-etheno-2'-deoxyguanosine (gdG) and O6-(2-hydroxyethyl)-2'-deoxyguanosine (OHEdG), in rat liver DNA. acs.org These studies on DNA adduct formation by analogs are crucial for understanding the genotoxic mechanisms that likely underlie the carcinogenicity of this compound.
| Nitrosamine Compound | Reactive Intermediate | Major DNA Adducts Formed |
|---|---|---|
| N-Nitrosodimethylamine (NDMA) | Methyldiazonium ion | O6-Methylguanine, N7-Methylguanine, N3-Methyladenine nih.gov |
| N-Nitrosodiethylamine (NDEA) | Ethyldiazonium ion | O6-Ethylguanine, O4-Ethylthymidine hesiglobal.org |
| 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | Methyldiazonium ion, Pyridyloxobutyl diazonium ion | Methyl and Pyridyloxobutyl DNA adducts nih.govmdpi.com |
| N-Nitrosodiethanolamine (NDELA) | α-Hydroxy intermediates | 1,N2-etheno-2'-deoxyguanosine (gdG), O6-(2-hydroxyethyl)-2'-deoxyguanosine (OHEdG) acs.org |
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for detecting trace levels of N-Nitrosoethyl-N-propylamine in pharmaceutical matrices?
- Methodological Answer : Use gas chromatography (GC) coupled with nitrogen-phosphorus detection (NPD) or tandem mass spectrometry (LC-MS/MS) for high sensitivity. USEPA Method 521 is a validated approach for nitrosamine detection, achieving limits of quantification (LOQ) ≤ 10 ppb. Ensure method validation includes specificity testing against structurally similar nitrosamines (e.g., N-Nitrosodi-n-propylamine) and matrix interference checks . For regulatory compliance, analytical methods must adhere to EMA and FDA guidelines, which require cross-laboratory validation and demonstration of robustness under varying pH and temperature conditions .
Q. Under what experimental conditions does this compound form from precursor amines?
- Methodological Answer : Formation is influenced by nitrosating agents (e.g., nitrites), acidic pH (1.5–3.0), and elevated temperatures (25–40°C). Design experiments using structural analogs (e.g., ethyl-propyl amines) to model reaction kinetics. Monitor nitrosation yields via HPLC-UV at 230–254 nm, comparing results to literature data on structurally similar amines (e.g., N-Nitrosodi-n-propylamine) . Include controls with nitrosation inhibitors (e.g., ascorbic acid) to validate specificity .
Q. What are the primary metabolic pathways of this compound in mammalian systems?
- Methodological Answer : Metabolism occurs via cytochrome P450 (CYP)-mediated α-hydroxylation, predominantly by CYP2B1 and CYP2E1 isoforms. Use liver microsomes from phenobarbital-induced rats to enhance CYP2B1 activity, and monitor metabolites (e.g., propionaldehyde, formaldehyde) via GC-MS. For isoform specificity, employ inhibitory monoclonal antibodies (e.g., anti-CYP2B1) in reconstituted enzyme systems .
Advanced Research Questions
Q. How can conflicting data on the carcinogenic potency of this compound derivatives be resolved?
- Methodological Answer : Conduct comparative dose-response studies in F344 rats using standardized protocols (oral administration in drinking water). Evaluate tumor incidence (e.g., esophageal carcinomas, bladder tumors) across derivatives (e.g., hydroxylated vs. carboxypropyl analogs). Use histopathological grading and statistical models (e.g., Cox proportional hazards) to assess potency differences. Confounding factors like metabolic stability and tissue-specific bioactivation must be controlled .
Q. What experimental approaches identify the cytochrome P450 isoforms responsible for this compound bioactivation?
- Methodological Answer : Combine isoform-specific induction (e.g., phenobarbital for CYP2B1, pyridine for CYP2E1) with metabolic profiling. Use purified CYP isoforms in reconstituted systems to measure α-hydroxylation rates. Validate findings with chemical inhibitors (e.g., disulfiram for CYP2E1) and siRNA knockdowns in hepatocyte models .
Q. How do structural modifications (e.g., hydroxylation, alkyl chain length) alter the toxicological profile of this compound analogs?
- Methodological Answer : Synthesize derivatives (e.g., N-Nitrosomethyl(2-hydroxypropyl)amine) and compare carcinogenicity in vivo. Use molecular docking to assess structural affinity for CYP active sites. Correlate metabolic stability (e.g., half-life in microsomal assays) with tumorigenic outcomes. Hydrophilic groups (e.g., -OH) may reduce esophageal bioavailability but increase bladder-specific toxicity .
Q. What methodological considerations are critical for establishing Acceptable Intake (AI) limits for this compound under regulatory guidelines?
- Methodological Answer : Apply the Threshold of Toxicological Concern (TTC) framework, using carcinogenicity data from rodent studies. Calculate AI using benchmark dose modeling (BMDL10) with uncertainty factors (e.g., 10,000-fold for interspecies differences and variability). Include a "total nitrosamines" limit (sum of individual AIs) to account for co-occurring impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
